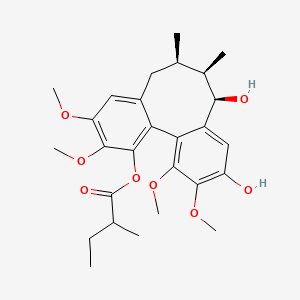
KadsuralignanL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsuralignan L is a lignan compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This compound is part of a larger group of dibenzocyclooctadiene lignans known for their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Kadsuralignan L typically involves the extraction of the roots or rhizomes of Kadsura coccinea using solvents such as acetone or ethanol. The extract is then partitioned with solvents like hexane, chloroform, ethyl acetate, and n-butanol to isolate the lignan compounds . Further purification is achieved through chromatographic techniques, including high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Kadsuralignan L is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing solvent use, extraction times, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Kadsuralignan L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the functional groups within the lignan, affecting its reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups, allowing for the synthesis of derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction can produce more stable derivatives. Substitution reactions can result in a wide range of functionalized lignans with varying biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and transformation of lignans.
Biology: Kadsuralignan L has shown potential in modulating biological pathways, making it a candidate for further research in cellular biology.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic products to enhance shelf life and stability.
Mechanism of Action
The mechanism of action of Kadsuralignan L involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in activated macrophages, which is a key pathway in inflammation . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and cellular damage.
Comparison with Similar Compounds
Kadsuralignan L is unique among lignans due to its specific structure and biological activities. Similar compounds include:
Kadsuralignan A: Known for its anti-HIV activity.
Kadsuralignan F: Exhibits depigmentation effects by inhibiting melanin synthesis.
Schisantherin R and S: These lignans also possess anti-inflammatory and antioxidant properties.
Kadsuralignan L stands out due to its moderate nitric oxide production inhibitory activity and potential therapeutic applications in inflammation and cancer treatment.
Properties
Molecular Formula |
C27H36O8 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(9R,10R,11R)-11,14-dihydroxy-4,5,15,16-tetramethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] 2-methylbutanoate |
InChI |
InChI=1S/C27H36O8/c1-9-13(2)27(30)35-26-20-16(11-19(31-5)24(26)33-7)10-14(3)15(4)22(29)17-12-18(28)23(32-6)25(34-8)21(17)20/h11-15,22,28-29H,9-10H2,1-8H3/t13?,14-,15-,22-/m1/s1 |
InChI Key |
ZTBPQCMOZWHJSH-HCARGWMASA-N |
Isomeric SMILES |
CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC(=C(C(=C32)OC)OC)O)O)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC(=C(C(=C32)OC)OC)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















